4-bromo-N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-bromo-N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
The synthesis of 4-bromo-N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves several steps, including multicomponent reactions, condensation reactions, and intramolecular cyclizations Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
4-bromo-N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Coupling Reactions: These reactions can be facilitated by palladium catalysts
Scientific Research Applications
4-bromo-N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-bromo-N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines, such as 6-bromo-N’-[(4-chlorophenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide . Compared to these compounds, 4-bromo-N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H12BrCl2N3O |
---|---|
Molecular Weight |
461.1 g/mol |
IUPAC Name |
4-bromo-N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H12BrCl2N3O/c21-14-5-1-13(2-6-14)20(27)25-19-18(12-3-7-15(22)8-4-12)24-17-10-9-16(23)11-26(17)19/h1-11H,(H,25,27) |
InChI Key |
MBXUBPYAIWNOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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